molecular formula C4H9ClO B12752069 2-Butanol, 3-chloro-, (R*,R*)- CAS No. 10325-40-3

2-Butanol, 3-chloro-, (R*,R*)-

Cat. No.: B12752069
CAS No.: 10325-40-3
M. Wt: 108.57 g/mol
InChI Key: XKEHIUIIEXXHJX-QWWZWVQMSA-N
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Description

2-Butanol, 3-chloro-, (R*,R*)- is a chiral compound with the molecular formula C4H9ClO. It is an alcohol with a chlorine atom attached to the third carbon of the butanol chain. The compound is notable for its stereochemistry, having two chiral centers, which makes it an interesting subject in stereochemistry and chiral synthesis studies.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 3-chloro-, (R*,R*)- undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.

    Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction Reactions: Reduction can convert the compound back to 2-butanol.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of different alcohols or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 2-butanol.

Scientific Research Applications

2-Butanol, 3-chloro-, (R*,R*)- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanol, 3-chloro-, (R*,R*)- involves its interaction with molecular targets through its hydroxyl and chloro functional groups. The compound can undergo protonation and deprotonation, leading to the formation of carbocations, which are key intermediates in many of its reactions . These intermediates can then participate in various substitution and elimination reactions, affecting different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanol, 3-chloro-, (R*,R*)- is unique due to its chiral centers, which make it valuable in stereoselective synthesis and chiral resolution studies. Its reactivity is also enhanced by the presence of the chlorine atom, allowing for a wider range of chemical transformations compared to its non-chlorinated counterparts.

Properties

CAS No.

10325-40-3

Molecular Formula

C4H9ClO

Molecular Weight

108.57 g/mol

IUPAC Name

(2R,3R)-3-chlorobutan-2-ol

InChI

InChI=1S/C4H9ClO/c1-3(5)4(2)6/h3-4,6H,1-2H3/t3-,4-/m1/s1

InChI Key

XKEHIUIIEXXHJX-QWWZWVQMSA-N

Isomeric SMILES

C[C@H]([C@@H](C)Cl)O

Canonical SMILES

CC(C(C)Cl)O

Origin of Product

United States

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